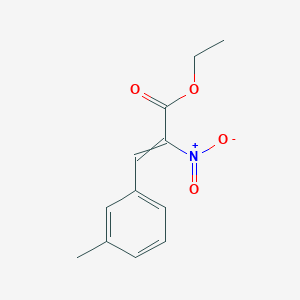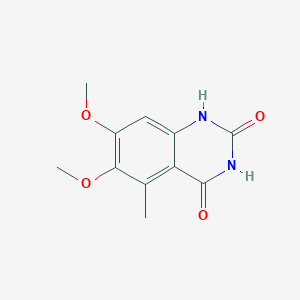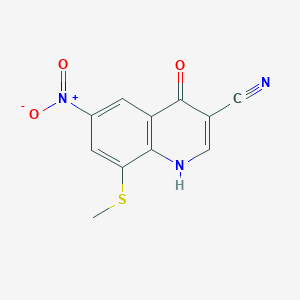![molecular formula C14H20O3 B12611406 (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol CAS No. 917839-06-6](/img/structure/B12611406.png)
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a hexenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and purification steps such as distillation or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-2-[(4-Fluorophenyl)methoxy]hex-4-en-3-ol
- (2S,3R)-2-[(4-Chlorophenyl)methoxy]hex-4-en-3-ol
- (2S,3R)-2-[(4-Bromophenyl)methoxy]hex-4-en-3-ol
Uniqueness
(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol is unique due to its specific methoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents
Eigenschaften
CAS-Nummer |
917839-06-6 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(2S,3R)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol |
InChI |
InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14+/m0/s1 |
InChI-Schlüssel |
HURCKZSDEQEZHG-SMDDNHRTSA-N |
Isomerische SMILES |
CC=C[C@H]([C@H](C)OCC1=CC=C(C=C1)OC)O |
Kanonische SMILES |
CC=CC(C(C)OCC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
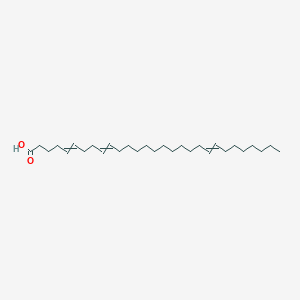
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
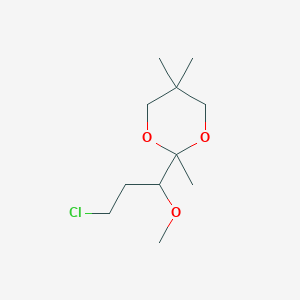
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)

